molecular formula C12H10ClNO B3224174 5-Chloro-2-phenylpyridine-4-methanol CAS No. 1227572-29-3

5-Chloro-2-phenylpyridine-4-methanol

Cat. No.: B3224174
CAS No.: 1227572-29-3
M. Wt: 219.66 g/mol
InChI Key: IQOINEVPHVCUDP-UHFFFAOYSA-N
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Description

5-Chloro-2-phenylpyridine-4-methanol, with the CAS number 1227572-29-3, is a chemical compound with the molecular formula C₁₂H₁₀ClNO and a molecular weight of 219.67 g/mol . This diaryl-based structure, which features a pyridine ring and a benzyl alcohol group, is offered with a guaranteed purity of ≥98% . As a diaryl carbinol, this compound serves as a versatile synthetic building block. Diaryl carbinols are recognized as crucial precursors in the synthesis of molecules with medicinal value, often serving as the core structure for pharmaceuticals exhibiting properties such as antitussive and antiemetic effects . Furthermore, phenylpyridine derivatives are of significant interest in materials science, particularly in the development of coordination complexes and organic electronics . The specific research applications for this compound are an area of active investigation, and researchers are exploring its potential in these and other advanced fields. This product is strictly labeled For Research Use Only and is intended for laboratory research or further manufacturing purposes. It is not intended for diagnostic or therapeutic use, and it is not for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-chloro-2-phenylpyridin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-11-7-14-12(6-10(11)8-15)9-4-2-1-3-5-9/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOINEVPHVCUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=C2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301291706
Record name 5-Chloro-2-phenyl-4-pyridinemethanol
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Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227572-29-3
Record name 5-Chloro-2-phenyl-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227572-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-phenyl-4-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Pyridine Chemistry and Heterocyclic Scaffolds

Pyridine (B92270) and its derivatives are fundamental components of organic chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials. nih.govrsc.org The pyridine ring, a six-membered heterocycle containing one nitrogen atom, can be functionalized at various positions, leading to a vast chemical space with diverse properties. nih.govacs.orgnih.gov The introduction of different substituents allows for the fine-tuning of a molecule's electronic, steric, and physicochemical characteristics, which in turn influences its biological activity and reactivity. nih.govnih.gov

The synthesis of such multi-substituted pyridines can be approached through various established methods, including cyclocondensation reactions and the functionalization of pre-existing pyridine rings. researchgate.netresearchgate.netorganic-chemistry.orgyoutube.com While specific, high-yielding routes to 5-Chloro-2-phenylpyridine-4-methanol are not extensively documented in mainstream literature, general strategies for the synthesis of substituted pyridines can be adapted. For instance, the Hantzsch pyridine synthesis or variations thereof, which involve the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia equivalent, could potentially be employed. researchgate.net Alternatively, modern cross-coupling reactions on a pre-formed, appropriately substituted pyridine ring offer a powerful approach to introduce the phenyl group. organic-chemistry.org

Strategic Importance As a Molecular Building Block

The true value of 5-Chloro-2-phenylpyridine-4-methanol lies in its potential as a strategic molecular building block. In the parlance of synthetic chemistry, a building block is a readily accessible molecule that can be used to construct more complex molecular architectures. The distinct functional groups on this compound allow for a modular and divergent approach to synthesis.

The chloro-, phenyl-, and methanol- groups can be selectively manipulated to introduce a wide array of other functionalities. This strategic functionalization is a cornerstone of modern drug discovery, where the rapid generation of a library of related compounds is essential for identifying lead candidates with optimal biological activity and pharmacokinetic properties.

The following table summarizes the key reactive sites of this compound and their potential transformations:

Functional GroupPositionPotential ReactionsResulting Functionalities
Chloro5Nucleophilic Aromatic Substitution, Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)Amines, Ethers, Alkyl/Aryl groups, etc.
Phenyl2Electrophilic Aromatic Substitution (on the phenyl ring)Substituted Phenyl Rings
Methanol (B129727)4Oxidation, Esterification, Etherification, HalogenationAldehyde, Carboxylic Acid, Esters, Ethers, Alkyl Halides

Overview of Research Trajectories in Advanced Organic Synthesis and Medicinal Chemistry

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, several disconnection approaches can be envisioned, leading to various key precursors.

Approaches from Pyridine-4-Carbaldehyde and Related Intermediates

One logical retrosynthetic disconnection involves the final reduction of a pyridine-4-carbaldehyde intermediate. This simplifies the synthesis to the construction of a 2,5-disubstituted pyridine-4-carbaldehyde. A plausible route could start from a simpler pyridine-4-carbaldehyde derivative, followed by sequential introduction of the chloro and phenyl groups. The phenyl group can be introduced via a cross-coupling reaction, while the chloro group can be installed through chlorination.

A key challenge in this approach is controlling the regioselectivity of the substitution reactions on the pyridine ring. The electronic nature of the existing substituents will direct the position of the incoming groups.

Strategies Involving 4-Cyanopyridine Derivatives

An alternative retrosynthetic strategy begins with the disconnection of the hydroxymethyl group at the 4-position, leading back to a 4-cyanopyridine precursor. The cyano group is a versatile functional group that can be readily reduced to an aminomethyl group, which can then be converted to a hydroxymethyl group. This approach focuses on the synthesis of a 5-chloro-2-phenyl-4-cyanopyridine intermediate.

The synthesis of this intermediate could involve the introduction of a phenyl group at the 2-position of a 5-chloro-4-cyanopyridine scaffold, likely through a Suzuki-Miyaura cross-coupling reaction. Alternatively, one could start with a 2-phenyl-4-cyanopyridine and introduce the chloro substituent at the 5-position. The reactivity of the pyridine ring and the directing effects of the cyano and phenyl groups are critical considerations in this strategy. The reduction of the cyano group to the primary alcohol can be achieved using reagents such as lithium aluminum hydride.

Utilization of Chloropyridine Scaffolds in Core Assembly

A third retrosynthetic approach leverages readily available chloropyridine building blocks. For instance, starting with a di- or tri-chlorinated pyridine allows for regioselective functionalization through sequential cross-coupling reactions. A potential precursor could be 2,5-dichloropyridine or a related polychlorinated pyridine.

A selective Suzuki-Miyaura coupling at the more reactive 2-position with phenylboronic acid would install the phenyl group. Subsequent functionalization at the 4-position to introduce the methanol group would be the next step. This could potentially be achieved through lithiation and reaction with a suitable electrophile, such as formaldehyde, or by converting the 4-position to a different functional group that can be later transformed into a hydroxymethyl group. The challenge lies in achieving high regioselectivity in the initial cross-coupling and subsequent functionalization steps.

Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies can be employed for the synthesis of this compound, offering flexibility in the assembly of the target molecule and the potential for generating analogues.

Transition Metal-Catalyzed Coupling Reactions in Pyridine Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C bonds in the synthesis of substituted pyridines. These reactions offer high efficiency and functional group tolerance.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds, catalyzed by a palladium complex. This reaction is particularly well-suited for the synthesis of 2-phenylpyridine (B120327) derivatives.

In the context of synthesizing this compound, a key step would be the coupling of a substituted chloropyridine with phenylboronic acid. For instance, a 2,5-dichloropyridine derivative could be selectively coupled at the 2-position. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yield and regioselectivity.

Below is a table summarizing typical conditions for Suzuki-Miyaura cross-coupling reactions involving chloropyridines.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10075-95 researchgate.net
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane80-11080-98 nih.gov
PdCl₂(dppf)-Na₂CO₃DMF/H₂O9070-90 researchgate.net

These conditions, while general, would require optimization for the specific substrate, 5-chloro-pyridine derivative, to achieve the desired 2-phenylation. The electronic and steric effects of the substituents on the pyridine ring will influence the reaction outcome. For example, the presence of a chloro group at the 5-position may affect the reactivity of the 2-position.

Following the successful introduction of the phenyl group, subsequent steps would focus on the elaboration of the 4-position to install the hydroxymethyl group, as outlined in the retrosynthetic analysis. This multi-step approach, centered around a key Suzuki-Miyaura cross-coupling reaction, represents a viable and flexible strategy for the synthesis of this compound.

Palladium-Mediated Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the regioselective construction of C-C bonds, offering a direct route to the 2-aryl-5-halopyridine scaffold central to this compound. A particularly effective strategy involves the selective coupling at the C2 position of a 2,5-dihalopyridine substrate. acs.org

2,5-Dibromopyridine, for instance, undergoes a regioselective palladium-catalyzed coupling reaction with arylzinc halides (Negishi coupling) or terminal acetylenes (Sonogashira coupling) to yield 2-aryl-5-bromopyridines and 2-alkynyl-5-bromopyridines, respectively. acs.org The greater reactivity of the C2-halogen bond compared to the C5-halogen bond allows for precise, stepwise functionalization. This selectivity is crucial for building the desired substitution pattern. The resulting 2-aryl-5-bromopyridine can then be further manipulated to introduce other functionalities. acs.org

The general applicability of this method is demonstrated by the successful coupling of various terminal acetylenes with 2,5-dibromopyridine, as detailed in the table below.

Table 1: Palladium-Catalyzed Reaction of 2,5-Dibromopyridine with Terminal Acetylenes Data sourced from research on 2,5-disubstituted pyridines. acs.org

EntryAcetylene (R-C≡CH)Product (2-alkynyl-5-bromopyridine)Yield (%)
1Phenylacetylene2-(Phenylethynyl)-5-bromopyridine88
21-Hexyne2-(1-Hexynyl)-5-bromopyridine89
33,3-Dimethyl-1-butyne2-(3,3-Dimethyl-1-butynyl)-5-bromopyridine90
4Trimethylsilylacetylene2-(Trimethylsilylethynyl)-5-bromopyridine72

Furthermore, intramolecular C-H arylation catalyzed by palladium offers another advanced route for creating fused heterocyclic systems derived from pyridine precursors. beilstein-journals.org In this approach, a palladium catalyst facilitates the coupling of a C-H bond on the pyridine ring with an aryl halide tethered to the molecule, leading to cyclization. beilstein-journals.org The efficiency of these reactions can often be improved by the addition of phosphine ligands to the catalyst system. beilstein-journals.org

Other Catalytic Approaches for Pyridine Annulation

Beyond functionalizing a pre-existing pyridine ring, various catalytic methods exist for constructing the pyridine core from acyclic precursors, a process known as pyridine annulation. These methods provide alternative and sometimes more convergent pathways to substituted pyridines.

One notable approach is the copper-catalyzed, one-pot synthesis of fused pyridines from the reaction of cyclic ketones with propargylamine. nih.govacs.org This method is cost-effective and scalable, avoiding the need for more expensive gold-based catalysts that were previously common for this transformation. nih.govenamine.net The reaction proceeds via an oxidative annulation, with atmospheric oxygen often serving as the terminal oxidant to aromatize the dihydropyridine intermediate. enamine.net The protocol has been optimized for various parameters, including catalyst choice, solvent, and temperature, with CuCl₂ in isopropanol proving effective. nih.govacs.org

Rhodium-catalyzed reactions also provide a pathway for pyridine synthesis. A sequential process involving copper(II)-promoted dehydrogenation of an allyl amine followed by a Rh(III)-catalyzed N-annulation with an alkyne has been developed to produce highly substituted pyridines. rsc.org These diverse catalytic strategies highlight the versatility of transition metals in constructing the fundamental pyridine architecture.

Nucleophilic Substitution Reactions for Functionalization

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. stackexchange.compharmaguideline.com This reactivity is fundamental for introducing a wide range of functional groups onto a pre-formed chloropyridine core.

The SNAr mechanism involves the attack of a nucleophile on the electron-deficient ring to form a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The subsequent departure of the leaving group (e.g., chloride) restores the aromaticity of the ring. stackexchange.com The rate of this reaction is significantly influenced by the presence of electron-withdrawing groups on the ring, which stabilize the anionic intermediate. researchgate.net

While the 5-chloro position of the target compound's core is less activated towards SNAr than the 2- or 4-positions, this reaction is a cornerstone for modifying pyridine precursors. For example, in the synthesis of 2-aminopyridines from 2-chloropyridines, harsh conditions were traditionally required for unactivated substrates. thieme-connect.com However, modern techniques using flow reactors at high temperatures can overcome the activation barrier, allowing for efficient and uncatalyzed amination of even electron-rich 2-chloropyridines. thieme-connect.com This demonstrates the utility of SNAr for introducing nitrogen, oxygen, and sulfur nucleophiles onto the pyridine scaffold.

Multi-Component Reaction Sequences for Pyridine Ring Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, represent a highly efficient and atom-economical approach to complex molecules like substituted pyridines. bohrium.comnih.gov These reactions are a cornerstone of green chemistry as they minimize waste by incorporating most or all of the starting material atoms into the final product and reducing the number of synthetic and purification steps. bohrium.comnih.gov

The Hantzsch pyridine synthesis, first reported in 1881, is a classic example of an MCR. pharmaguideline.comwikipedia.org It involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.org While the original Hantzsch synthesis produces symmetrical pyridines, modifications allow for the creation of unsymmetrical products. taylorfrancis.combaranlab.org

More contemporary MCRs have expanded the scope and versatility of pyridine synthesis. For instance, a two-pot, three-component procedure has been developed based on the Diels-Alder reaction of 2-azadienes, which are generated in situ via a redox-neutral catalytic intermolecular aza-Wittig reaction. nih.gov This approach provides rapid access to diverse tri- and tetrasubstituted pyridines from readily available aldehydes, α,β-unsaturated acids, and enamines. nih.gov

Chemo- and Regioselective Transformations in the Synthesis of this compound

Achieving the precise substitution pattern of this compound hinges on controlling the chemo- and regioselectivity at each synthetic step. The inherent electronic properties of the pyridine ring and the choice of synthetic methodology are critical for directing functional groups to their intended positions.

As discussed previously, palladium-catalyzed cross-coupling reactions on 2,5-dihalopyridines exhibit excellent regioselectivity. The C2 position is significantly more reactive than the C5 position, allowing for selective arylation at C2 while leaving the C5 halogen intact for subsequent transformations. acs.org This selective activation is a key principle in the logical construction of the 2-phenyl-5-chloropyridine core.

Similarly, C-H activation and functionalization strategies offer new avenues for regioselective synthesis. For example, rhodium-catalyzed C-H amidation of pyridines has been reported, where the regioselectivity is controlled by directing groups. acs.orgwhiterose.ac.uk While direct C-H functionalization of simple pyridines can be challenging due to competing reaction sites, the use of directing groups or the inherent reactivity of substituted pyridines can guide new functional groups to specific locations like the C3 or C4 positions. acs.orgresearchgate.net The synthesis of the target molecule would likely involve a multi-step sequence where the phenyl and chloro groups are first installed, followed by a regioselective introduction of a precursor to the methanol group at the C4 position.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency, yield, and selectivity of the synthetic routes to substituted pyridines are highly dependent on the careful optimization of reaction conditions and catalyst systems. Key parameters that are typically fine-tuned include the choice of catalyst, ligands, solvent, temperature, base, and reaction time.

In palladium-catalyzed couplings, the choice of phosphine ligand can dramatically impact the reaction outcome, influencing both yield and selectivity. beilstein-journals.org For the copper-catalyzed oxidative annulation of cyclic ketones with propargylamine, a systematic study revealed that the highest yields were obtained using 5.0 mol % of CuCl₂ in isopropanol (i-PrOH) as the solvent, with the reaction open to the air. nih.govacs.org Decreasing the catalyst loading was possible but required longer reaction times. nih.govacs.org

The optimization of a three-component cyclization reaction to form functionalized pyridines highlighted the importance of the solvent. researchgate.net In this study, water was found to be the most effective medium, which also aligns with the principles of green chemistry. The temperature was also a critical factor, with 70 °C identified as optimal for the reaction. researchgate.net Such optimization studies are crucial for transforming a synthetic method from a laboratory curiosity into a robust and scalable process.

Table 2: Optimization of a Three-Component Pyridine Synthesis Data adapted from a study on domino synthesis of functionalized pyridines. researchgate.net

EntrySolventTemperature (°C)Yield (%)
1MethanolReflux75
2EthanolReflux80
3AcetonitrileReflux65
4DichloromethaneReflux40
5Water7092
6WaterRoom Temp.55
7Water10088

Principles of Green Chemistry and Sustainable Synthesis in Pyridine Production

The chemical industry is increasingly adopting the principles of green chemistry to develop more sustainable and environmentally benign manufacturing processes. The synthesis of pyridines is an area where these principles have been actively applied. researchgate.netnih.gov

Key green strategies in pyridine synthesis include:

Multi-Component Reactions (MCRs): As previously noted, MCRs are inherently green because they maximize atom economy and reduce the number of reaction and purification steps, saving energy and minimizing waste. bohrium.comnih.gov

Catalysis: The use of catalysts, especially in small quantities, is preferred over stoichiometric reagents to reduce waste and improve reaction efficiency. The transition-metal-catalyzed reactions discussed are prime examples of this principle. nih.govacs.org

Benign Solvents and Conditions: Researchers are exploring the use of environmentally friendly solvents like water or ionic liquids, or even solvent-free conditions, to replace volatile organic compounds. wikipedia.orgresearchgate.net Microwave-assisted synthesis is another technique that can reduce reaction times and energy consumption. nih.govacs.org

Renewable Feedstocks: A significant advancement in sustainable chemistry is the production of chemicals from renewable resources instead of petrochemicals. There is growing research into the thermo-catalytic conversion of glycerol (B35011), a byproduct of biodiesel production, into pyridine bases using zeolite catalysts. rsc.orgresearchgate.net This process represents a potential paradigm shift towards a more sustainable production of the pyridine core. rsc.org

By integrating these principles, chemists can design synthetic pathways to molecules like this compound that are not only efficient and selective but also have a reduced environmental footprint. nih.gov

Reactivity Patterns of the Pyyridine Core

The pyridine ring is an electron-deficient heterocycle, a characteristic that fundamentally governs its reactivity. The nitrogen atom's electronegativity reduces the electron density of the ring carbons, making it less susceptible to electrophilic attack compared to benzene (B151609) but more prone to nucleophilic substitution.

Electrophilic Aromatic Substitution on Pyridine

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally disfavored. wikipedia.org The ring nitrogen's electron-withdrawing nature deactivates the ring towards attack by electrophiles. Furthermore, the nitrogen atom is readily protonated or complexes with Lewis acids, which are often required as catalysts for these reactions. wikipedia.orgmasterorganicchemistry.com This creates a positive charge on the nitrogen, further deactivating the ring and making reactions like nitration or halogenation nearly impossible without forcing conditions. wikipedia.org

In the specific case of this compound, the existing substituents influence the regiochemistry of any potential electrophilic attack. The phenyl group at C2 and the chloro group at C5 both exert directing effects. However, the overarching deactivation by the pyridine nitrogen remains the dominant factor. Should a reaction proceed, the electrophile would likely be directed to the C3 position, which is meta to the deactivating nitrogen atom.

Table 1: General Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent TypeEffect on ReactivityDirecting InfluenceExamples
Activating GroupsIncrease reaction rateOrtho, Para-NH₂, -OH, -OR, -Alkyl
Deactivating GroupsDecrease reaction rateOrtho, Para-F, -Cl, -Br, -I
Deactivating GroupsDecrease reaction rateMeta-NO₂, -SO₃H, -CN, -C(O)R, -NR₃⁺

For pyridine itself, all positions are deactivated, but the C3 and C5 positions are less deactivated than the C2, C4, and C6 positions.

Nucleophilic Additions and Dearomatization Pathways

The electron-deficient nature of the pyridine core makes it susceptible to nucleophilic attack, which can lead to dearomatization. Catalytic asymmetric dearomatization of heteroaromatic compounds has emerged as a powerful strategy for creating complex, three-dimensional structures from simple, flat molecules. researchgate.net These transformations often proceed via the addition of a nucleophile to the ring, forming an anionic intermediate that can then be trapped or further reacted.

In a process known as enantioselective dearomatization, anion-binding catalysis can be employed. This involves the nucleophilic addition to an in situ generated N-acylimmonium or related activated species. acs.org For this compound, while direct nucleophilic addition to the neutral ring is challenging, activation of the ring, for instance by N-oxidation, would significantly facilitate such pathways. The subsequent addition of a nucleophile, such as a phosphorus nucleophile, could lead to stable dearomatized products. acs.org These reactions highlight the potential to transform the planar pyridine system into more complex, saturated heterocyclic structures.

Transformations of the Chlorophenyl Moiety

The chlorophenyl group presents two main avenues for chemical modification: reactions involving the chlorine atom and substitutions on the phenyl ring itself.

Halogen Reactivity and Cross-Coupling Potential

The chlorine atom on the phenyl ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for example, allows for the reaction of the chloro-substituted ring with boronic acids to form new C-C bonds. acs.org

Other important transformations include the Buchwald-Hartwig amination for C-N bond formation and the Sonogashira coupling for C-C triple bond formation. The efficiency of these reactions can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. acs.org

Table 2: Common Cross-Coupling Reactions for Aryl Chlorides

Reaction NameCoupling PartnerBond FormedTypical Catalyst System
Suzuki-MiyauraBoronic acid/ester (R-B(OR)₂)C-CPd(OAc)₂, Pd(PPh₃)₄ + Base
Buchwald-HartwigAmine (R₂NH)C-NPd catalyst + Ligand (e.g., BINAP) + Base
SonogashiraTerminal alkyne (R-C≡CH)C-CPd catalyst + Cu(I) salt + Base
HeckAlkene (CH₂=CHR)C-CPd catalyst + Base
StilleOrganotin (R-SnR'₃)C-CPd catalyst

Modulations of Phenyl Ring Substitution Patterns

The phenyl ring of the chlorophenyl moiety can undergo further electrophilic aromatic substitution, such as nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org The regiochemical outcome of these substitutions is dictated by the directing effects of the two existing substituents: the chlorine atom and the pyridyl group.

The chlorine atom is a deactivating but ortho, para-directing group due to the interplay of its inductive electron withdrawal and resonance electron donation. The 2-pyridyl group is a deactivating, meta-directing group. Therefore, incoming electrophiles will be directed to the positions that are ortho or para to the chlorine and meta to the point of attachment of the pyridine ring. The precise outcome would depend on the specific reaction and conditions, but this electronic guidance is a key principle in predicting the products of further functionalization.

Functional Group Interconversions of the Methanol Group

The primary alcohol (methanol) group is a key site for a wide array of functional group interconversions (FGI), which are foundational transformations in organic synthesis. imperial.ac.ukfiveable.meslideshare.net These reactions allow for the conversion of the alcohol into various other functional groups, significantly expanding the synthetic utility of the parent molecule.

Key transformations include:

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC), Collins' reagent (CrO₃-pyridine complex), or activated DMSO reagents. imperial.ac.uk More forceful oxidation, for instance with potassium permanganate (B83412) (KMnO₄) or Jones' reagent (CrO₃/H₂SO₄), will yield the corresponding carboxylic acid. imperial.ac.ukgoogle.com

Conversion to Halides: The hydroxyl group can be readily converted into a good leaving group and replaced by a halogen. Thionyl chloride (SOCl₂) is commonly used for conversion to the corresponding chloride, while phosphorus tribromide (PBr₃) is used for the bromide. vanderbilt.edu

Esterification: Reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under appropriate conditions will form an ester.

Etherification: Formation of ethers, such as the benzyl (B1604629) ether, can be achieved by reacting the alcohol with an alkyl halide (e.g., benzyl bromide) in the presence of a base. Silyl ethers are also common derivatives, often used as protecting groups. imperial.ac.uk

Conversion to a Sulfonate Ester: Reacting the alcohol with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine converts the hydroxyl group into an excellent leaving group (tosylate or mesylate). vanderbilt.edu This sulfonate ester is highly susceptible to displacement by a wide range of nucleophiles.

Table 3: Reagents for Functional Group Interconversion of a Primary Alcohol

Desired ProductFunctional GroupReagent(s)
Aldehyde-CHOPyridinium chlorochromate (PCC); Collins' reagent; Swern oxidation
Carboxylic Acid-COOHKMnO₄; Jones' reagent (CrO₃/H₂SO₄)
Alkyl Chloride-CH₂ClSOCl₂, PCl₃
Alkyl Bromide-CH₂BrPBr₃, CBr₄/PPh₃
Ester-CH₂OC(O)RRCOOH (acid catalyst); RCOCl (base)
Ether-CH₂ORNaH then R-X; Williamson ether synthesis
Tosylate-CH₂OTsTsCl, pyridine
Amine-CH₂NH₂Via tosylate displacement with azide (B81097) (N₃⁻) followed by reduction (e.g., H₂/Pd)

Oxidation Reactions to Aldehydes and Carboxylic Acids

The further oxidation of the intermediate aldehyde, or the direct oxidation of the primary alcohol to the corresponding carboxylic acid, is typically achieved using stronger oxidizing agents. Reagents such as potassium permanganate (KMnO4), chromic acid (generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent), or ruthenium tetroxide (RuO4) are effective for this purpose. The reaction mechanism for these transformations generally involves the formation of a chromate (B82759) ester or a similar intermediate, followed by an elimination step to yield the carbonyl compound.

Table 1: Plausible Reagents for the Oxidation of this compound

ProductReagentTypical Conditions
5-Chloro-2-phenylpyridine-4-carbaldehydePyridinium chlorochromate (PCC)Dichloromethane (DCM), Room Temperature
5-Chloro-2-phenylpyridine-4-carbaldehydeDess-Martin periodinane (DMP)Dichloromethane (DCM), Room Temperature
5-Chloro-2-phenylpyridine-4-carboxylic acidPotassium permanganate (KMnO4)Basic aqueous solution, Heat
5-Chloro-2-phenylpyridine-4-carboxylic acidJones Reagent (CrO3, H2SO4)Acetone, 0°C to Room Temperature

Reduction Methodologies

Specific reduction methodologies for this compound have not been detailed in the available literature. As the molecule already contains a reduced functional group (the hydroxymethyl group), further reduction would typically target the pyridine or phenyl rings. Such reductions would require harsh conditions, for instance, catalytic hydrogenation at high pressure and temperature with catalysts like rhodium on carbon or platinum oxide. These conditions could also lead to the hydrogenolysis of the chloro-substituent.

Derivatization to Esters, Ethers, and Amines

The hydroxyl group of this compound is a prime site for derivatization to form esters, ethers, and amines.

Esterification: The formation of esters from this compound can be achieved through several standard methods. The Fischer esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. youtube.com Alternatively, for higher yields and milder conditions, the alcohol can be reacted with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine.

Etherification: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide to yield the ether.

Amination: The conversion of the alcohol to an amine can be achieved through a two-step process. First, the hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base. The resulting sulfonate ester can then undergo nucleophilic substitution with ammonia, a primary amine, or a secondary amine to afford the corresponding amine.

Table 2: General Derivatization Reactions of this compound

DerivativeReaction TypeReagents
EsterFischer EsterificationR-COOH, H2SO4 (cat.)
EsterAcylationR-COCl, Pyridine
EtherWilliamson Ether Synthesis1. NaH; 2. R-X (X=Br, I)
AmineNucleophilic Substitution1. TsCl, Pyridine; 2. R-NH2

Role in Multi-Component Reactions and Heterocycle Fusion

There is no specific information available in the scientific literature regarding the participation of this compound in multi-component reactions (MCRs) or heterocycle fusion reactions. MCRs are powerful tools in organic synthesis where three or more reactants combine in a single pot to form a complex product. organic-chemistry.orgtcichemicals.comresearchgate.net The functional groups present in this compound (a hydroxyl group, a chloro substituent, and a pyridine ring) could potentially allow it to participate in various MCRs. For instance, the hydroxyl group could react in Passerini or Ugi reactions if the corresponding aldehyde is first formed.

Heterocycle fusion reactions involving the pyridine nucleus of this compound are plausible. For example, the chloro and a neighboring group could potentially be displaced in a cyclization reaction to form a fused bicyclic or tricyclic system. However, without experimental data, any proposed reaction scheme remains speculative.

Application in Synthetic Chemistry and Early Stage Drug Discovery Scaffolds

Role as a Building Block in Complex Molecule Synthesis

The strategic placement of reactive sites on 5-Chloro-2-phenylpyridine-4-methanol—namely the chloro, phenyl, and hydroxymethyl groups—renders it a valuable starting material or intermediate in multi-step organic syntheses. The methanol (B129727) group at the 4-position is particularly useful, as it can be readily oxidized to an aldehyde or carboxylic acid, or converted to a halide, providing a handle for a variety of coupling reactions. For instance, the synthesis of novel insecticidal agents has utilized 2-phenylpyridine (B120327) derivatives, where the core structure is elaborated through reactions like Suzuki-Miyaura cross-coupling, nucleophilic substitution, and amidation to build more complex N-phenylbenzamide moieties. mdpi.com Similarly, the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry, can originate from functionalized pyridine (B92270) building blocks. nih.gov The development of chlorin (B1196114) bioconjugates for diagnostics and theranostics showcases how a core structure can be systematically functionalized, for example, by converting a terminal carboxylic acid (which could be derived from the methanol group of the title compound) into an active ester for coupling with biomolecules. nih.gov

The phenylpyridine unit itself is a "privileged scaffold," a term for molecular frameworks that can bind to multiple biological targets. nih.gov This makes derivatives of this compound desirable starting points for creating libraries of compounds for high-throughput screening. The synthesis of 2,4,5-trisubstituted pyrimidines, for example, highlights how related heterocyclic structures can be built through regioselective methods, demonstrating the modular nature of these synthetic approaches. rsc.org

Scaffolds for Target-Oriented Synthesis and Natural Product Mimicry

The phenylpyridine framework is a recognized scaffold for designing molecules aimed at specific biological targets. Its rigid structure allows for the precise spatial orientation of functional groups to interact with protein binding sites. In the field of medicinal chemistry, this is crucial for developing potent and selective drugs. Phenylpyridal and phenyldipyridal-based scaffolds have been designed and synthesized as novel mimetics of helical peptides, which are important for mediating protein-protein interactions. nih.gov The pyridine unit, by replacing a C-H group with a nitrogen lone pair, alters the torsional preferences of the biaryl system, making it a better mimic of helical structures. nih.gov

This concept of "scaffold hopping"—moving from a known active structure, often a natural product, to a new, synthetically accessible scaffold that retains the key biological activity—is a powerful strategy in drug discovery. researchgate.net The phenylpyridine scaffold is well-suited for this, allowing chemists to create synthetic mimics that can be more easily optimized for drug-like properties. researchgate.net For instance, the chromenopyridine scaffold, which fuses a pyridine ring with a chromene unit, is another example of a privileged platform used in drug design, highlighting the value of the pyridine motif in constructing bioactive compounds. nih.gov The development of neuroprotective agents from novel oxaza spiroquinone scaffolds also illustrates the strategy of identifying promising frameworks for target-oriented synthesis. nih.gov

Ligand Design for Catalysis and Coordination Chemistry

The nitrogen atom in the pyridine ring and the oxygen of the methanol group in this compound make it an excellent candidate for ligand design in coordination chemistry and catalysis. The pyridine nitrogen can coordinate to a metal center, and the methanol group can be part of a larger chelating structure or be modified to introduce other donor atoms.

Derivatives of 2-phenylpyridine (2-Phpy) are well-known ligands in organometallic chemistry, particularly in the formation of cyclometalated complexes with transition metals like iridium and platinum. These complexes are of significant interest for their photophysical properties and applications in organic light-emitting diodes (OLEDs) and photochemistry. core.ac.uk The synthesis of coordination polymers often relies on ligands containing pyridine and carboxylate functionalities, which can be derived from the title compound. nih.gov For example, a series of metal complexes with 5-amino-o-ethylpyridine-2-carboximidate ligands, synthesized from 5-amino-2-cyanopyridine, have demonstrated catalytic activity in the Henry reaction. ias.ac.in

Furthermore, in the field of asymmetric catalysis, chiral ligands are essential. The phenylpyridine scaffold can be made chiral, or chiral auxiliaries can be attached via the methanol group. An innovative example is the use of pyridine N-oxide derivatives as additives in the asymmetric epoxidation of alkenes catalyzed by manganese-salen complexes. acs.orgacs.org These additives coordinate to the metal center, stabilizing the reactive intermediate and enhancing both the yield and the enantioselectivity of the reaction. acs.orgacs.org

Modulators of Biological Pathways (Mechanism-focused, pre-clinical studies)

Derivatives of the phenylpyridine scaffold have been investigated as inhibitors of various enzymes. An enzyme inhibitor is a molecule that binds to an enzyme and blocks its activity, a fundamental mechanism for many therapeutic drugs. wikipedia.org Inhibition can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where a stable covalent bond is formed. wikipedia.orgdu.ac.in

Studies on pyridine derivatives have shown they can be potent inhibitors of enzymes like NADH dehydrogenase, which is a key component of the mitochondrial respiratory chain. nih.gov 4-Phenylpyridine, a related compound, was found to be one of the most effective inhibitors in this class. nih.gov Mechanistic studies on the inhibition of NADH dehydrogenase by 1-methyl-4-phenylpyridinium (MPP+) and its analogs revealed that the binding of these inhibitors can be complex, potentially involving two distinct sites on the enzyme. nih.gov The efficiency of inhibition was found to be related to the hydrophobicity of the analogs, and the presence of other molecules could potentiate or reverse the inhibitory effects. nih.gov Such detailed mechanistic studies are crucial for understanding how these molecules function at a molecular level and for designing more effective inhibitors.

Phenylpyridine-based compounds have been identified as modulators of various receptors, which are proteins that receive and transduce chemical signals. The specific interactions of these compounds at the molecular level are key to their biological effects.

For example, phenylpyridine-based scaffolds have been identified as nonsteroidal antagonists for the androgen receptor (AR), a key target in prostate cancer. nih.gov Computational screening and in vitro testing showed that these compounds could effectively block the receptor, even in a mutated form often associated with the disease. nih.gov Molecular modeling suggested that specific amino acid residues within the receptor's binding pocket, such as W741 and M895, could be mechanistically involved in the antagonistic action. nih.gov

Similarly, derivatives of N-phenylpiperazine, which can be conceptually related to the phenylpyridine scaffold, have been evaluated as selective ligands for dopamine (B1211576) receptors, specifically distinguishing between the D2 and D3 subtypes. mdpi.com This selectivity is attributed to the ability of the molecules to engage in a "bitopic" binding mode, interacting with both the primary binding site and a secondary, allosteric site on the receptor. mdpi.com The affinity of these compounds is quantified by their Ki value, which represents the concentration required to occupy 50% of the receptors. For instance, one potent compound exhibited a Ki of 1.4 nM for the D3 receptor, with over 400-fold selectivity compared to the D2 receptor. mdpi.com Techniques like Receptor-HIT allow for the real-time study of these interactions in living cells, providing functional information about how receptor complexes are modulated by ligands. nih.gov

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically modifying a lead compound's structure to understand how chemical changes affect its biological activity. This iterative process is essential for optimizing potency, selectivity, and pharmacokinetic properties.

SAR studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as inhibitors of the FOXM1 transcription factor revealed the importance of specific substituents. nih.gov It was hypothesized and later proven that a halogen at the 4-position of the phenyl ring was crucial for interaction with a key arginine residue (Arg297) in the protein's DNA-binding domain. nih.gov

In another example, SAR studies on indole (B1671886) analogues, which share structural similarities with phenylpyridines, as 5-HT6 receptor agonists showed that substituents at various positions on the indole ring could dramatically influence not only the binding affinity but also the functional activity, leading to compounds that were full agonists, partial agonists, or even antagonists. nih.gov For potent agonist activity, an unsubstituted N(1)-position, a 2-methyl group, and a halogen at the 5-position were found to be essential. nih.gov

The tables below present hypothetical SAR data based on published findings for related scaffolds, illustrating how systematic modifications can tune biological activity.

Table 1: SAR of Phenylpyridine Derivatives as Androgen Receptor Antagonists (Illustrative data based on findings for related scaffolds nih.gov)

Compound ID R1 (Pyridine-5) R2 (Phenyl-4') Activity (IC₅₀, µM)
I Cl H 10.5
II Cl F 5.2
III Cl CN 1.8
IV F CN 2.1
V H CN 7.9

This interactive table demonstrates that a cyano (CN) group at the 4'-position of the phenyl ring and a chloro (Cl) group at the 5-position of the pyridine ring are beneficial for antagonist activity.

Table 2: SAR of Indole Derivatives as 5-HT₆ Receptor Ligands (Illustrative data based on findings for related scaffolds nih.gov)

Compound ID R1 (Indole-5) R2 (Indole-N1) Binding Affinity (Kᵢ, nM) Functional Activity
VI Cl H 15 Full Agonist
VII F H 25 Full Agonist
VIII H H 150 Partial Agonist
IX Cl SO₂Ph 30 Antagonist
X Br H 12 Full Agonist

This interactive table shows that a halogen at the 5-position is critical for high affinity and that substitution on the indole nitrogen can switch the compound from an agonist to an antagonist.

These detailed SAR studies, whether on phenylpyridines, pyrimidines, or other related heterocycles, are crucial for advancing hit compounds into lead candidates for drug development. nih.govchemrxiv.orgnih.govresearchgate.net

DNA Binding and Cleavage Mechanism Research

The interaction between small molecules and DNA is a critical mechanism for many anticancer and antimicrobial drugs. These interactions can range from intercalation between DNA base pairs to binding in the minor or major grooves, potentially leading to the inhibition of DNA replication and transcription or the initiation of DNA cleavage. nih.gov

Despite the known potential for pyridine-containing compounds to bind to DNA, a thorough search of scientific databases reveals no specific studies investigating the DNA binding or cleavage mechanisms of This compound . Therefore, there is currently no available data detailing its binding affinity, mode of interaction (e.g., intercalation, groove binding), or its ability to induce DNA strand scission.

Antimicrobial Activity Studies (focus on mechanism, not clinical)

The rise of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents with unique mechanisms of action. mdpi.com Pyridine derivatives have been explored for their potential antibacterial and antifungal properties. mdpi.com The mechanisms of action for antimicrobial pyridines can be diverse, including the disruption of the bacterial cell membrane or the inhibition of essential enzymes. mdpi.com

However, specific research on the antimicrobial properties of This compound is not present in the current body of scientific literature. There are no published studies that evaluate its activity against various bacterial or fungal strains, nor are there investigations into its potential mechanism of antimicrobial action, such as membrane disruption or inhibition of microbial protein synthesis.

Anticancer Mechanism Investigations (focus on molecular targets like topoisomerase)

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for a number of clinically successful anticancer drugs. nih.gov These drugs can act as topoisomerase poisons, stabilizing the transient covalent complex between the enzyme and DNA, which leads to double-strand breaks and ultimately, apoptosis in cancer cells. Many heterocyclic compounds, including various pyridine derivatives, have been investigated as potential topoisomerase inhibitors. nih.govijsat.org

While the general class of pyridine derivatives has been a source of potential anticancer agents, there is no specific research available that investigates the anticancer activity or the specific molecular mechanisms of This compound . No studies have been published that assess its cytotoxicity against cancer cell lines or its ability to inhibit key molecular targets such as topoisomerase I or II.

Based on an extensive review of current scientific literature, there is a notable absence of research specifically focused on the biological activities of This compound . While the broader class of pyridine derivatives is well-represented in medicinal chemistry research for its anticancer and antimicrobial potential, this specific compound remains uncharacterized in the public domain regarding its DNA binding and cleavage capabilities, antimicrobial mechanisms, and its potential as an anticancer agent targeting topoisomerases. The lack of data highlights a potential area for future investigation to determine if this compound holds any of the therapeutic promise suggested by its chemical structure.

Computational and Theoretical Investigations of 5 Chloro 2 Phenylpyridine 4 Methanol

Quantum Chemical Calculations (DFT, Ab Initio, Semiempirical Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing a theoretical framework to predict and interpret the properties of molecules. For 5-Chloro-2-phenylpyridine-4-methanol, these calculations can be performed using a variety of methods, each with a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations on medium to large-sized molecules due to its excellent compromise between accuracy and computational efficiency. nih.gov Methods like B3LYP are commonly used to optimize the molecular geometry and predict vibrational frequencies. nih.gov

Ab Initio Methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the inclusion of experimental data. While highly accurate, they are computationally more demanding and are often used for smaller systems or as a benchmark for other methods.

Semiempirical Methods (e.g., AM1, PM3) are faster than DFT and ab initio methods as they use parameters derived from experimental data to simplify the calculations. While less accurate, they can be useful for very large molecules or for preliminary, high-throughput screening.

These computational approaches are instrumental in predicting a wide range of molecular properties for this compound, from its electronic structure to its likely spectroscopic signatures.

Electronic Structure Analysis (HOMO-LUMO, Band Gap)

The electronic structure of a molecule is key to understanding its reactivity and optical properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the band gap, is a measure of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller band gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and pyridine (B92270) rings, while the LUMO would likely be distributed over the pyridine ring and the chlorophenyl moiety. The band gap can be calculated using DFT methods, and this information is valuable for predicting the molecule's behavior in various chemical environments.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

Parameter Energy (eV)
HOMO Energy -6.45
LUMO Energy -1.23

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.denih.gov This analysis is invaluable for understanding charge distribution, hybridization, and delocalization effects like hyperconjugation. researchgate.net

NBO analysis can quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding intramolecular charge transfer and the stability of the molecule. researchgate.net For this compound, NBO analysis would reveal the nature of the C-Cl, C-N, C-O, and C-C bonds, as well as the lone pairs on the nitrogen and oxygen atoms. The analysis would also highlight stabilizing interactions, such as the delocalization of lone pair electrons into antibonding orbitals.

Table 2: Illustrative NBO Analysis for Selected Bonds in this compound

Bond (Donor - Acceptor) Type Occupancy
C-Cl σ 1.987
C-N (pyridine) σ 1.991
C-O (methanol) σ 1.994
LP (N) Lone Pair 1.923

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution in a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.net Blue regions, conversely, represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net Green and yellow regions represent intermediate potentials. researchgate.net

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol (B129727) group, indicating these as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton. This information is critical for understanding intermolecular interactions and the initial steps of chemical reactions.

Table 3: Illustrative MEP Values at Key Atomic Sites of this compound

Atomic Site Electrostatic Potential (kcal/mol)
N (pyridine) -35.8
O (methanol) -28.4
H (hydroxyl) +45.2

Prediction of Spectroscopic Properties (IR, NMR, UV-Vis)

Quantum chemical calculations can accurately predict various spectroscopic properties of a molecule, which can be invaluable for its characterization.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These calculated frequencies, when scaled by an appropriate factor, can be compared with experimental IR spectra to aid in the assignment of vibrational modes. For this compound, characteristic vibrational modes for the C-Cl, C=N, C-O, and O-H bonds can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts provide a powerful tool for interpreting and assigning experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. materialsciencejournal.org This allows for the prediction of the maximum absorption wavelength (λmax) and an understanding of the nature of the electronic transitions (e.g., n→π, π→π).

Table 4: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic Technique Predicted Value Assignment
IR Frequency (cm⁻¹) 3450 O-H stretch
IR Frequency (cm⁻¹) 1580 C=N stretch (pyridine)
IR Frequency (cm⁻¹) 750 C-Cl stretch
¹H NMR Chemical Shift (ppm) 7.2-8.5 Aromatic Protons
¹³C NMR Chemical Shift (ppm) 110-160 Aromatic Carbons

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule can significantly influence its properties and reactivity. This compound has several rotatable bonds, including the bond connecting the phenyl and pyridine rings and the bond to the methanol group.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify its stable conformers (energy minima) and the transition states connecting them. This can be done by rotating the flexible dihedral angles and calculating the energy at each step.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the molecule moves, vibrates, and changes its conformation at a given temperature. This information is crucial for understanding the molecule's flexibility and its interactions with its environment, such as a solvent or a biological receptor.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and transition states involved.

For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, computational modeling can provide detailed insights that are often difficult to obtain experimentally. For example, the activation energies for different possible reaction pathways can be calculated to determine the most likely mechanism. NBO analysis can be used to follow the changes in bonding and charge distribution as the reaction progresses. This detailed understanding of reaction mechanisms is essential for optimizing reaction conditions and designing new synthetic routes.

In Silico Screening and Ligand-Based Drug Design Methodologies

In the absence of a known 3D structure for a biological target, ligand-based drug design (LBDD) serves as a powerful strategy. gardp.orgjubilantbiosys.com This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov It leverages the information from a set of known active and inactive compounds to build models that can predict the activity of novel molecules. gardp.orgfiveable.me For this compound, LBDD methodologies could be employed to screen large virtual libraries to identify other compounds with similar, and potentially improved, characteristics.

In silico screening, or virtual screening, is a core component of this process, involving the computational filtering of extensive compound databases to identify promising candidates. consensus.appnih.gov This can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches. nih.gov

Pharmacophore Modeling: A key technique in LBDD is pharmacophore modeling. A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to interact with a specific target. creative-biolabs.comyoutube.com These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative charges. volkamerlab.orgslideshare.net

For this compound, a hypothetical pharmacophore model could be generated based on its key structural features:

An aromatic ring (the phenyl group).

A second aromatic ring (the pyridine core).

A hydrogen bond donor/acceptor (the methanol group).

A halogen bond acceptor (the chloro group).

This model, once developed from a series of active analogues, could be used as a 3D query to rapidly screen virtual libraries for new molecules that match the required spatial arrangement of these features, potentially leading to the discovery of novel scaffolds. nih.gov

Virtual Screening Funnel: A typical ligand-based virtual screening workflow for discovering analogues of this compound would be a multi-step process designed to reduce a large library to a manageable number of high-priority candidates for synthesis and testing.

Table 1: Illustrative Ligand-Based Virtual Screening Funnel This table is a hypothetical representation of a screening process and does not reflect actual experimental data.

Screening StageMethodNumber of Compounds (Start)Number of Compounds (End)Purpose
1. Initial Filtering 2D Similarity Search (e.g., Tanimoto coefficient based on molecular fingerprints)1,000,000100,000To select compounds with general structural resemblance to the query molecule.
2. Pharmacophore Matching 3D Pharmacophore Model Screening100,00010,000To identify molecules possessing the key 3D chemical features required for activity.
3. Molecular Docking Flexible Ligand Docking into a pseudo-receptor or homology model10,0001,000To predict binding poses and rank compounds based on their interaction scores with a modeled target site. nih.govyoutube.com
4. Final Selection Visual Inspection and Clustering1,00050-100To ensure chemical diversity among top-scoring hits and remove compounds with undesirable features.

This hierarchical approach efficiently narrows the field of potential candidates, increasing the probability of discovering active compounds. researchgate.netconsensus.app

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design (focus on molecular features)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neovarsity.orgdrugdesign.org The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to corresponding changes in their biological effects. numberanalytics.com By quantifying these relationships, QSAR models can be used to predict the activity of unsynthesized compounds and guide the design of more potent analogues. drugdesign.org

For a series of compounds based on the this compound scaffold, a QSAR study would involve calculating a wide range of molecular descriptors. These numerical values represent different aspects of the molecule's structure and properties. ucsb.edu

Molecular Descriptors: The selection of appropriate descriptors is crucial for building a robust and predictive QSAR model. numberanalytics.com Descriptors can be classified into several categories:

Constitutional (1D/2D): These describe the basic composition and connectivity of the molecule, such as molecular weight, atom counts, and topological indices. neovarsity.org

Physicochemical (2D): Properties like molar refractivity (MR) and the logarithm of the octanol-water partition coefficient (logP), which relates to hydrophobicity, are included here. numberanalytics.com

Electronic (3D): These describe the electronic properties, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can relate to molecular reactivity. ucsb.edu

Geometrical (3D): These descriptors define the 3D shape of the molecule, including molecular surface area and volume. numberanalytics.com

3D-QSAR: More advanced methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a 3D perspective. researchgate.netneovarsity.org These techniques calculate steric, electrostatic, hydrophobic, and hydrogen-bonding fields around a set of aligned molecules. slideshare.netunicamp.br The resulting contour maps can visualize regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. nih.gov For instance, a CoMFA map might show that increasing steric bulk near the methanol group of this compound is favorable for activity, while a positive electrostatic potential near the chloro group is unfavorable.

Table 2: Hypothetical Molecular Descriptors for a QSAR Study of this compound Analogues This table presents examples of descriptors that would be relevant in a QSAR analysis for this class of compounds. The values are for illustrative purposes only.

Descriptor TypeDescriptor NameDescriptionRelevance to this compound
Physicochemical LogPMeasures hydrophobicity.Influences membrane permeability and binding to hydrophobic pockets. The phenyl and pyridine rings contribute to this.
Electronic Dipole MomentIndicates the overall polarity of the molecule.The electronegative chlorine and oxygen atoms create a significant dipole, affecting solubility and binding.
Geometrical Molecular Surface Area (MSA)The total surface area of the molecule.Relates to the size of the binding pocket the molecule can fit into.
Topological Kier Flexibility Index (Kappa)Describes molecular shape and flexibility.The rotational freedom of the phenyl-pyridine bond and the methanol group affects conformational possibilities.
Quantum Chemical HOMO/LUMO Energy GapEnergy difference between the highest occupied and lowest unoccupied molecular orbitals.Relates to chemical reactivity and stability. ucsb.edu
3D-QSAR Field Steric Field (CoMFA)Describes the spatial arrangement and bulk of the molecule.Determines shape complementarity with the target's binding site. researchgate.net
3D-QSAR Field Electrostatic Field (CoMFA)Maps the distribution of partial charges.Guides electrostatic interactions like hydrogen bonds and salt bridges. researchgate.net

By developing a statistically validated QSAR model, researchers can prioritize the synthesis of new derivatives of this compound. For example, if the model indicates that higher hydrophobicity and a smaller dipole moment correlate with increased activity, new analogues could be designed with these specific features in mind, thereby streamlining the drug design process. neovarsity.orgdrugdesign.org

Emerging Research Directions and Future Perspectives on 5 Chloro 2 Phenylpyridine 4 Methanol

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry is revolutionizing pharmaceutical and fine chemical production by offering enhanced safety, reproducibility, and scalability. acs.org For the synthesis of complex pyridine (B92270) derivatives, flow chemistry presents a compelling opportunity to overcome challenges associated with conventional methods, such as poor yields and high production costs. vcu.edu

Researchers at Virginia Commonwealth University (VCU) have demonstrated the power of this approach by developing a single continuous-step process using flow reactors for halo-substituted nicotinonitriles. This innovation streamlined a previous five-step batch process, increased the yield from 58% to 92%, and projected a 75% reduction in production costs. vcu.edu Similarly, the synthesis of other heterocycles like pyrazoles has been significantly accelerated under flow conditions, with reaction times slashed from hours to minutes. mdpi.com

The synthesis of 5-Chloro-2-phenylpyridine-4-methanol and its derivatives is well-suited for adaptation to flow chemistry. Key synthetic steps, such as Grignard reactions, lithiation, and condensation, can be precisely controlled in microreactors. acs.org

Table 1: Comparison of Batch vs. Flow Synthesis for Heterocyclic Compounds

Parameter Batch Synthesis Continuous Flow Synthesis Potential Advantage of Flow
Reaction Time Hours to days Seconds to minutes acs.orgmdpi.com Drastic reduction in production time
Yield Often moderate Typically higher vcu.edu Improved process efficiency
Safety Risk of thermal runaway Superior heat and mass transfer, smaller reaction volumes Enhanced operational safety
Scalability Problematic, often requires re-optimization "Scaling out" by parallelization or longer run times More straightforward path to industrial production

| Process Control | Limited control over parameters | Precise control of temperature, pressure, and stoichiometry | Higher product consistency and purity |

Automated synthesis platforms, which integrate flow reactors with real-time monitoring and machine learning algorithms, could further accelerate the discovery of novel derivatives of this compound. These systems can rapidly screen reaction conditions and explore a wide range of starting materials, enabling the efficient construction of compound libraries for biological screening.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent electronic properties of the pyridine ring dictate its reactivity. Being an electron-deficient heterocycle, it is generally susceptible to nucleophilic attack, particularly at the C2 and C4 positions, while being resistant to electrophilic substitution. nih.gov For this compound, this presents both challenges and opportunities for exploring novel chemical transformations.

The existing functional groups serve as primary handles for modification. The chlorine atom at the C5 position can undergo nucleophilic aromatic substitution, as demonstrated in studies where 2-chloropyridine (B119429) derivatives react with glutathione (B108866), catalyzed by microsomal glutathione S-transferase 1. researchgate.net The methanol (B129727) group at C4 can be readily converted into a better leaving group, such as a chloride via treatment with thionyl chloride or tosyl chloride, opening the door for further substitution reactions. researchgate.net

Future research could focus on more advanced strategies:

Skeletal Editing: Recent breakthroughs allow for the transformation of the pyridine core itself. Metal-free approaches can convert pyridines into fused bicyclic heterocycles like pyrazolopyridazines through a sequence of nucleophilic addition and electrocyclic reactions. acs.org Applying such strategies to this compound could generate entirely new and structurally complex molecular frameworks.

Borane-Mediated Functionalization: The coordination of boranes, such as triborane (B3H7), to the pyridine nitrogen can dramatically alter the ring's reactivity. This activation strategy enables regioselective C(sp³)–H and C(sp²)–H functionalization under mild conditions by forming stable dearomatized intermediates, offering a pathway to derivatization at positions that are typically unreactive. rsc.org

C-H Activation: Direct C-H functionalization is a highly prized goal in organic synthesis. While the electron-deficient nature of pyridine makes this challenging, new catalytic systems are emerging that can selectively activate C-H bonds, allowing for the introduction of new functional groups without pre-functionalized starting materials. researchgate.net

Advanced Applications in Chemical Biology Probes and Imaging Agents

Pyridine-containing molecules are integral to numerous bioactive compounds and are increasingly used as scaffolds for chemical tools to study biological systems. researchgate.netnih.gov While no specific biological applications have been reported for this compound, its structure makes it an attractive candidate for development into chemical probes and imaging agents.

The key to its potential lies in its functional handles, which allow for conjugation to other molecules:

Conjugation Site: The C4-methanol group is an ideal site for linking the scaffold to reporter molecules (e.g., fluorophores, biotin) or to biomolecules like peptides and antibodies.

Modulation of Properties: The C2-phenyl and C5-chloro groups can be modified to tune the compound's physicochemical properties, such as solubility, lipophilicity, and binding affinity for a specific biological target.

This scaffold could serve as a core for developing:

Fluorescent Probes: By attaching a fluorophore, the resulting molecule could be used to visualize biological processes or screen for enzyme activity. The development of fluorescent pyridine phosphonium (B103445) salts demonstrates the potential of this ring system in imaging applications. researchgate.net

PET Imaging Agents: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique. Heterocyclic scaffolds are often used to create PET radiotracers. For instance, benzylic ¹⁸F-labeled nipecotic acid derivatives have been synthesized for PET imaging of the GABA transporter. researchgate.net The this compound framework could be similarly adapted for labeling with positron-emitting isotopes.

Sustainable Synthetic Approaches and Environmental Impact Reduction

The principles of green chemistry are increasingly critical in chemical synthesis to minimize environmental impact. rasayanjournal.co.in The production of pyridine derivatives can be made more sustainable by adopting greener methodologies that reduce waste, avoid hazardous reagents, and use renewable resources. nih.gov

Several green strategies are directly applicable to the synthesis of this compound and its analogues:

Microwave-Assisted Synthesis: Microwave irradiation is a recognized green chemistry tool that can dramatically shorten reaction times (from hours to minutes) and increase yields compared to conventional heating. nih.gov

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single pot to form a final product, incorporating most or all of the starting atoms. This approach is highly atom-economical and reduces the need for intermediate purification steps, thereby minimizing solvent waste. researchgate.net Advanced Guareschi–Thorpe reactions in aqueous media exemplify this approach for pyridine synthesis. rsc.org

Use of Greener Solvents and Catalysts: Replacing hazardous organic solvents with water or bio-based solvents is a key green objective. rsc.org Furthermore, employing reusable, heterogeneous catalysts, such as activated fly ash or zeolites, can simplify product purification and reduce catalyst waste. rsc.orgbhu.ac.in

Renewable Feedstocks: There is growing interest in producing pyridines from renewable resources like glycerol (B35011), a byproduct of biodiesel production. Catalytic processes can convert glycerol and ammonia (B1221849) into pyridine bases over zeolite catalysts, offering a sustainable alternative to petroleum-based routes. rsc.orgresearchgate.net

Table 2: Green Chemistry Strategies for Pyridine Synthesis

Strategy Description Key Advantages Reference
Microwave-Assisted Synthesis Using microwave energy to heat reactions. Shorter reaction times, higher yields, cleaner reactions. nih.gov
Multicomponent Reactions Combining three or more reactants in a one-pot reaction. High atom economy, reduced waste, operational simplicity. researchgate.netrsc.org
Aqueous Media Using water as a solvent. Non-toxic, inexpensive, environmentally benign. rsc.org
Reusable Catalysts Employing solid catalysts that can be easily recovered and reused. Reduced waste, lower cost, simplified purification. rsc.orgbhu.ac.in

| Renewable Feedstocks | Using starting materials derived from biomass, such as glycerol. | Reduced reliance on fossil fuels, improved sustainability. | researchgate.net |

Challenges and Opportunities in Pyridine Scaffold Research for Complex Molecule Synthesis

Despite being one of the most important heterocyclic frameworks, the synthesis and functionalization of pyridine rings still present significant challenges. researchgate.net The primary difficulty stems from the electronic nature of the ring, which often leads to a lack of regioselectivity in substitution reactions and requires harsh conditions for certain transformations. researchgate.netnih.gov

Key Challenges:

Regioselective Functionalization: Selectively introducing substituents at the C3 or C5 positions of a pre-existing pyridine ring is a persistent challenge. researchgate.net

Synthesis of Polysubstituted Pyridines: While classical methods like the Hantzsch synthesis are useful, they have limitations regarding the achievable substitution patterns and functional group tolerance. nih.govillinois.edu

Late-Stage Functionalization (LSF): Modifying the pyridine core within a complex, drug-like molecule is often unselective and can lead to difficult-to-separate product mixtures. researchgate.net

These challenges create corresponding opportunities for innovation in synthetic chemistry:

Novel Catalytic Methods: There is a continuous need for new catalysts that can enable the direct and selective C-H functionalization of pyridines under mild conditions, thus avoiding the need for protecting groups or pre-functionalization. researchgate.net

Modular Synthesis Strategies: Developing new cascade reactions or one-pot procedures that allow for the modular assembly of highly substituted pyridines from simple, readily available starting materials is a major goal. nih.govorganic-chemistry.org A copper-catalyzed cascade reaction to form 3-azatrienes, which then cyclize, is one such innovative approach. nih.gov

Skeletal Remodeling: Research into reactions that can edit the pyridine skeleton itself, rather than just adding peripheral groups, opens up new areas of chemical space and allows for the creation of unprecedented heterocyclic systems from common pyridine precursors. acs.org

Cost-Effective Manufacturing: The difficulty in producing high yields of substituted pyridines contributes to high manufacturing costs, especially for pharmaceuticals. vcu.edu Developing more efficient and scalable synthetic routes, including the use of flow chemistry, remains a significant commercial and scientific opportunity.

For a molecule like this compound, these research frontiers hold the key to unlocking its full potential as a versatile building block for new materials and bioactive agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2-phenylpyridine-4-methanol, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Start with nucleophilic substitution or condensation reactions using formaldehyde or analogous reagents under basic conditions (e.g., NaOH). Optimize parameters (temperature, solvent, molar ratios) via factorial design of experiments (DoE) to minimize side products . For example, use a 2^k factorial design to evaluate the impact of reaction time (6–12 hours) and temperature (60–90°C) on yield. Validate with HPLC or GC-MS to quantify purity .

Q. How should researchers approach the purification and characterization of this compound to ensure high purity and structural accuracy?

  • Methodological Answer : Purify crude products via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Characterize using NMR (¹H/¹³C) to confirm hydroxymethyl (-CH2OH) and pyridine ring protons, FT-IR for -OH stretching (3200–3600 cm⁻¹), and LC-MS for molecular ion validation (m/z ~219.6). Cross-reference with X-ray crystallography data for derivatives to confirm stereoelectronic effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact due to potential uncharacterized toxicity . For waste disposal, neutralize acidic/basic residues before segregating organic waste. Follow ISO 14001 guidelines for hazardous material management .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of this compound in novel reaction systems?

  • Methodological Answer : Apply density functional theory (DFT) to model reaction pathways, focusing on nucleophilic attack sites (e.g., C4 hydroxymethyl vs. C2 phenyl substituents). Use transition-state calculations (e.g., Nudged Elastic Band method) to predict activation barriers. Validate with in situ IR or Raman spectroscopy to monitor intermediate formation . For regioselectivity, analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient positions .

Q. How can statistical contradiction analysis resolve discrepancies in biological activity data across different studies involving this compound?

  • Methodological Answer : Conduct meta-analysis using hierarchical Bayesian models to account for variability in assay conditions (e.g., cell lines, IC50 protocols). For example, reconcile conflicting antimicrobial data by normalizing results to positive controls (e.g., ciprofloxacin) and adjusting for solvent effects (DMSO vs. aqueous buffers). Apply ANOVA to identify outliers or confounding variables .

Q. What are the challenges in elucidating the crystal structure and conformational dynamics of this compound derivatives?

  • Methodological Answer : Overcome low crystallinity by screening solvent systems (e.g., DMF/ether diffusion) or co-crystallizing with thiourea hosts. Use synchrotron X-ray diffraction to resolve weak electron density around the hydroxymethyl group. For dynamic studies, employ variable-temperature NMR or molecular dynamics simulations to analyze rotational barriers of the phenyl-pyridine bond .

Q. How can membrane separation technologies improve the scalability of this compound synthesis?

  • Methodological Answer : Integrate nanofiltration membranes (MWCO 200–300 Da) to separate unreacted starting materials (e.g., chloropyridine derivatives) from the product. Optimize transmembrane pressure (2–5 bar) and solvent composition (acetonitrile/water) to enhance flux and rejection rates. Compare with traditional distillation using energy-efficiency metrics (kWh/kg) .

Key Research Gaps Identified

  • Toxicity Profiling : Limited ecotoxicological data (LC50, NOEC) for environmental risk assessment .
  • Catalytic Asymmetry : No reported enantioselective syntheses; explore chiral ligands (e.g., BINAP) for asymmetric hydroxymethylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.